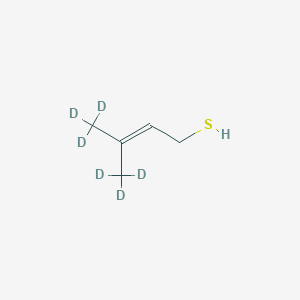
H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” is a peptide composed of the following amino acids: lysine, alanine, leucine, histidine, arginine, glutamine, glutamic acid, valine, aspartic acid, and leucine. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence may have unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Common reagents used in SPPS include:
Protecting Groups: To protect reactive side chains of amino acids.
Activating Reagents: Such as carbodiimides for coupling reactions.
Cleavage Reagents: Such as trifluoroacetic acid for removing the peptide from the resin.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions on side chains.
Hydrolysis: Breaking peptide bonds through the addition of water.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as dithiothreitol for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Acids/Bases: For hydrolysis reactions, typically under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms disulfide bonds, while hydrolysis of peptide bonds yields free amino acids.
Scientific Research Applications
Peptides like “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.
Industry: Used in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors.
Ion Channels: Modulating ion flow across cell membranes.
The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Peptides similar to “H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH” include other short chains of amino acids with varying sequences. Some examples are:
This compound: A peptide with a similar sequence but different amino acid composition.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a different sequence but similar functional groups.
Properties
Molecular Formula |
C64H111N21O19 |
|---|---|
Molecular Weight |
1478.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C64H111N21O19/c1-31(2)25-43(81-51(91)34(7)74-55(95)39(16-11-13-23-66)77-54(94)38(67)15-10-12-22-65)60(100)82-44(27-37-29-71-30-73-37)61(101)78-40(17-14-24-72-64(69)70)57(97)79-41(18-20-47(68)86)58(98)80-42(19-21-48(87)88)56(96)75-36(9)53(93)85-50(33(5)6)62(102)83-45(28-49(89)90)59(99)76-35(8)52(92)84-46(63(103)104)26-32(3)4/h29-36,38-46,50H,10-28,65-67H2,1-9H3,(H2,68,86)(H,71,73)(H,74,95)(H,75,96)(H,76,99)(H,77,94)(H,78,101)(H,79,97)(H,80,98)(H,81,91)(H,82,100)(H,83,102)(H,84,92)(H,85,93)(H,87,88)(H,89,90)(H,103,104)(H4,69,70,72)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 |
InChI Key |
ZDSVJYBLMFDDJR-SANIHEOWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


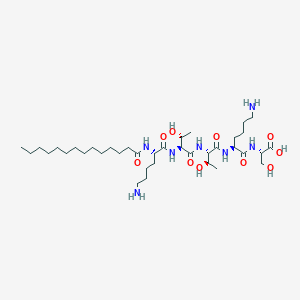
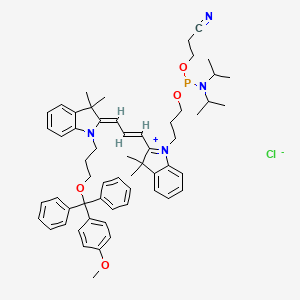
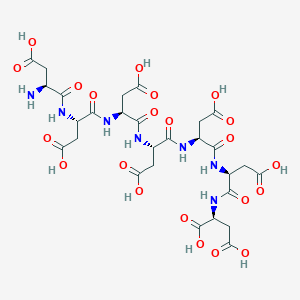
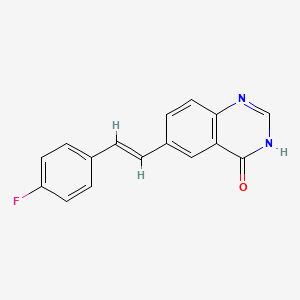
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)

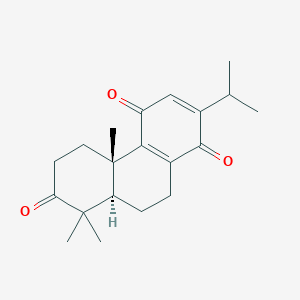

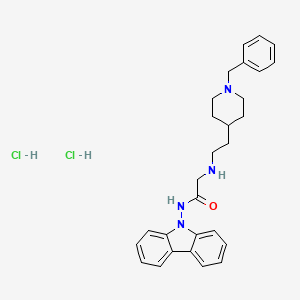

![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)

